2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The next step involves the bromination of the pyrazole ring. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the brominated pyrazole with a suitable acetic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its pyrazole ring can interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity and structural features make it a valuable intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or activation of their biological functions. The bromine atom and the acetic acid moiety can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a bromine atom.
2-(3-chloro-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the bromine atom and the acetic acid moiety. These functional groups confer specific reactivity and binding properties, making the compound valuable in various applications. The bromine atom can participate in halogen bonding, while the acetic acid moiety can form hydrogen bonds and ionic interactions, enhancing the compound’s overall reactivity and binding affinity.
Eigenschaften
CAS-Nummer |
1629892-65-4 |
---|---|
Molekularformel |
C6H7BrN2O2 |
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
2-(5-bromo-2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(3-6(10)11)2-5(7)8-9/h2H,3H2,1H3,(H,10,11) |
InChI-Schlüssel |
GBNIDSAXDHICHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)Br)CC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.